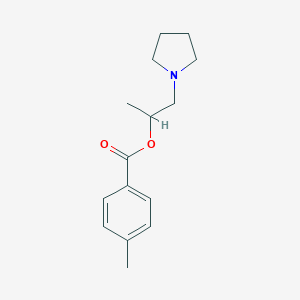
4-Methyl-benzoic acid 1-methyl-2-pyrrolidin-1-yl-ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-benzoic acid 1-methyl-2-pyrrolidin-1-yl-ethyl ester is a chemical compound that is used in scientific research for various purposes. It is a white crystalline powder that has a molecular formula of C16H21NO2 and a molecular weight of 259.34 g/mol.
Wissenschaftliche Forschungsanwendungen
4-Methyl-benzoic acid 1-methyl-2-pyrrolidin-1-yl-ethyl ester has various scientific research applications. It is used as a reagent in the synthesis of various pharmaceutical compounds. It is also used in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, it is used in the study of the structure and function of proteins and enzymes.
Wirkmechanismus
The mechanism of action of 4-Methyl-benzoic acid 1-methyl-2-pyrrolidin-1-yl-ethyl ester is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to changes in cellular processes and can ultimately lead to the desired effects of the compound.
Biochemical and Physiological Effects:
4-Methyl-benzoic acid 1-methyl-2-pyrrolidin-1-yl-ethyl ester has various biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. It has also been shown to improve cognitive function and memory in animal models. Additionally, it has been shown to have antioxidant properties and can protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Methyl-benzoic acid 1-methyl-2-pyrrolidin-1-yl-ethyl ester in lab experiments is its versatility. It can be used in a variety of experiments due to its ability to inhibit various enzymes and proteins. Additionally, it is relatively easy to synthesize and purify. However, one limitation of using this compound in lab experiments is its potential toxicity. It is important to use proper safety precautions when working with this compound.
Zukünftige Richtungen
There are several future directions for research involving 4-Methyl-benzoic acid 1-methyl-2-pyrrolidin-1-yl-ethyl ester. One direction is to further study its mechanism of action and how it interacts with various enzymes and proteins in the body. Another direction is to explore its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further research can be done to explore its potential use as an antioxidant and its ability to protect against oxidative stress. Finally, research can be done to optimize the synthesis and purification methods for this compound to make it more efficient and cost-effective.
In conclusion, 4-Methyl-benzoic acid 1-methyl-2-pyrrolidin-1-yl-ethyl ester is a versatile and useful compound in scientific research. Its various applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it an important compound to study and explore further.
Synthesemethoden
The synthesis of 4-Methyl-benzoic acid 1-methyl-2-pyrrolidin-1-yl-ethyl ester can be achieved through a multistep process. The first step involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. The second step involves the reaction of 4-methylbenzoyl chloride with 1-methyl-2-pyrrolidin-1-yl-ethanol in the presence of a base such as triethylamine. The final step involves the purification of the product through recrystallization.
Eigenschaften
Molekularformel |
C15H21NO2 |
|---|---|
Molekulargewicht |
247.33 g/mol |
IUPAC-Name |
1-pyrrolidin-1-ylpropan-2-yl 4-methylbenzoate |
InChI |
InChI=1S/C15H21NO2/c1-12-5-7-14(8-6-12)15(17)18-13(2)11-16-9-3-4-10-16/h5-8,13H,3-4,9-11H2,1-2H3 |
InChI-Schlüssel |
QPYGUEXPHAAOCM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC(C)CN2CCCC2 |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)OC(C)CN2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl phenyl ether](/img/structure/B294816.png)
![6-[2-(4-Methoxyphenyl)vinyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294817.png)
![6-(4-Ethoxyphenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294818.png)
![3-Benzyl-6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294819.png)
![3-Benzyl-6-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294821.png)
![3-Benzyl-6-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294822.png)

![3-Benzyl-6-[(2,4-dichlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294824.png)
![3-Benzyl-6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294825.png)
![3-Benzyl-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294826.png)
![3-Benzyl-6-(2,5-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294827.png)
![3-Benzyl-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294837.png)
![3,6-Dibenzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294838.png)
![3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether](/img/structure/B294841.png)